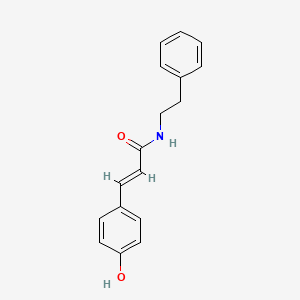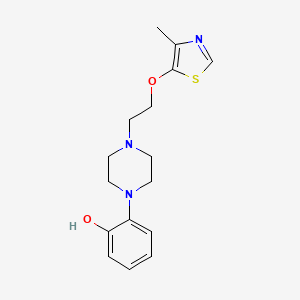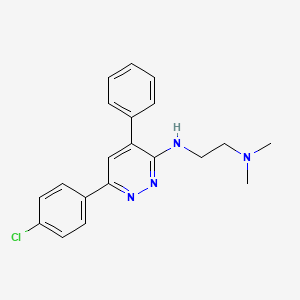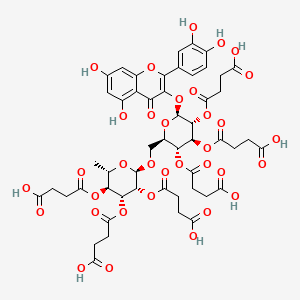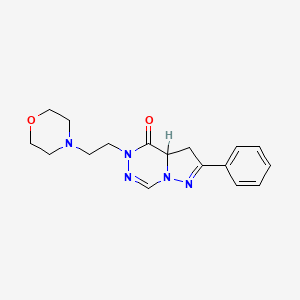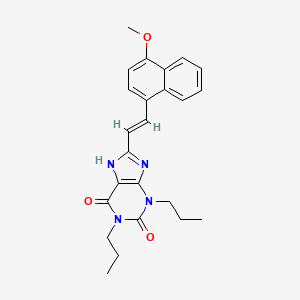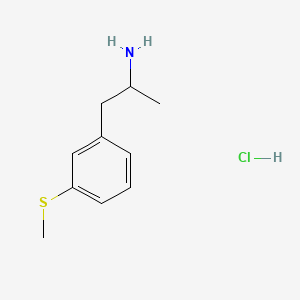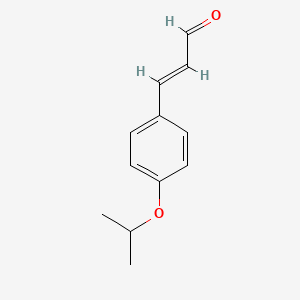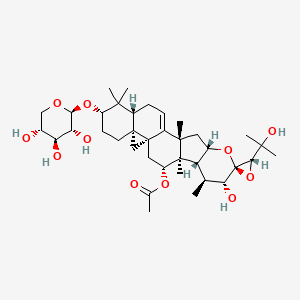
Actaeaepoxide-3-o-beta-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of a class of triterpenoid saponins, which are known for their diverse biological activities.
Métodos De Preparación
Actaeaepoxide-3-o-beta-D-xylopyranoside is typically isolated from the minor triterpene fraction of the rhizome extract of Actaea racemosa . The extraction process involves several steps:
Extraction: The rhizomes are dried and powdered before being subjected to solvent extraction using methanol or ethanol.
Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography.
Isolation: The specific compound is isolated from the fraction using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Actaeaepoxide-3-o-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide group, leading to different structural analogs.
Substitution: The glycosidic bond can be hydrolyzed under acidic conditions to yield the aglycone and sugar moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Actaeaepoxide-3-o-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Researchers study its effects on various biological systems, including its potential anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating conditions like inflammation and cancer.
Industry: Its applications in industry are limited, but it is used in the development of natural product-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Actaeaepoxide-3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Modulation of signaling pathways: It may influence pathways involved in inflammation and cell proliferation.
Interaction with enzymes: It can inhibit or activate certain enzymes, leading to changes in cellular processes.
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects.
Comparación Con Compuestos Similares
Actaeaepoxide-3-o-beta-D-xylopyranoside can be compared with other cycloartane glycosides such as cimigenol 3-O-beta-D-xylopyranoside . While both compounds share a similar core structure, this compound is unique due to its specific epoxide group, which may confer different biological activities and chemical reactivity.
Similar compounds include:
- Cimigenol 3-O-beta-D-xylopyranoside
- Cycloartenol glycosides
- Other triterpenoid saponins
These compounds are often studied for their diverse biological activities and potential therapeutic applications.
Propiedades
Número CAS |
356522-35-5 |
|---|---|
Fórmula molecular |
C37H56O11 |
Peso molecular |
676.8 g/mol |
Nombre IUPAC |
[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1 |
Clave InChI |
CNSJLMJKDVWQGM-VYBDBSRDSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O |
SMILES canónico |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


